![molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5](/img/structure/B1312742.png)
1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
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Description
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .Chemical Reactions Analysis
One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .Physical And Chemical Properties Analysis
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .Scientific Research Applications
C12H18O3 C_{12}H_{18}O_{3} C12H18O3
, has various applications across different fields of research .Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create nonimidazole histamine H3 receptor ligands with inhibitory histamine N-methyltransferase activity. This is particularly relevant in the development of drugs that target neurological pathways and could have implications for treating conditions like sleep disorders, obesity, and Alzheimer’s disease .
properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRTONGVUXECN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460886 |
Source
|
Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
CAS RN |
119649-45-5 |
Source
|
Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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